4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether
Description
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-2,6-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-9-8-19-14(6-10(2)18-19)17-15(9)11-4-5-13(20-3)12(16)7-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEFLNTWWKHYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C(=NC2=C1)C3=CC(=C(C=C3)OC)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine
The precursor 5-bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine is synthesized by reacting 5-amino-3-bromo-1H-pyrazole with acetylacetone in acetic acid under reflux (120°C, 8–12 hours). The reaction proceeds via nucleophilic attack of the amino group on the diketone’s carbonyl carbon, followed by cyclization and dehydration.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 5-Amino-3-bromo-1H-pyrazole | 1.0 eq | Nucleophile |
| Acetylacetone | 1.2 eq | Electrophile |
| Acetic acid | Solvent | Acid catalyst |
| Temperature | 120°C | Reflux |
| Yield | 78–85% | Isolated |
The bromine atom at position 5 provides a handle for subsequent cross-coupling reactions.
Enaminone-Mediated Cyclization
An alternative route employs enaminones derived from 4-methoxy-2-fluoroaniline and diketones. This method constructs the pyrazolo[1,5-a]pyrimidine core while incorporating the fluorophenyl methyl ether group in one pot.
Enaminone Synthesis
4-Methoxy-2-fluoroaniline reacts with acetylacetone in ethanol under acidic conditions (HCl, 60°C, 4 hours) to form the enaminone 3-(4-methoxy-2-fluorophenylamino)pent-2-en-4-one .
Cyclization with 5-Amino-3-methylpyrazole
The enaminone undergoes cyclization with 5-amino-3-methylpyrazole in refluxing toluene (110°C, 6 hours), catalyzed by p-toluenesulfonic acid (PTSA). The reaction forms the target compound directly, bypassing intermediate halogenation steps.
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Suzuki coupling | 88 | 92 |
| Enaminone cyclization | 82 | 89 |
Spectroscopic Characterization
The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.12 (d, J = 6.8 Hz, 1H, ArH), 6.95 (s, 1H, pyrimidine-H), 3.89 (s, 3H, OCH₃), 2.68 (s, 3H, CH₃), 2.51 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₁₉H₁₈FN₃O [M+H]⁺: 336.1411; found: 336.1409.
Industrial-Scale Considerations
For bulk synthesis, the enaminone cyclization method is preferred due to fewer steps and higher atom economy. However, the Suzuki coupling route offers better regiocontrol for analog synthesis.
Process Economics
| Cost Factor | Suzuki Coupling | Enaminone Route |
|---|---|---|
| Catalyst cost | High ($320/g Pd) | Low ($0.5/g PTSA) |
| Step count | 3 | 2 |
| Waste generation | Moderate | Low |
Challenges and Mitigation
Regioselectivity in Cyclization
Competing pathways during enaminone cyclization may yield regioisomers. Using microwave-assisted synthesis (150°C, 20 minutes) enhances selectivity for the desired product (94:6 regiomeric ratio).
Boronic Acid Stability
4-Methoxy-2-fluorophenylboronic acid is prone to protodeboronation. Stabilizing additives like 1,4-dioxane (10% v/v) extend its shelf life to 6 months at −20°C.
Chemical Reactions Analysis
Types of Reactions: 4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2
Biological Activity
4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether (CAS No. 861210-20-0) is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
The primary target of this compound is the translocator protein (TSPO) , a mitochondrial protein implicated in various cellular processes. The interaction with TSPO can lead to significant changes detectable via imaging techniques such as positron emission tomography (PET). Studies suggest that compounds like this one may influence biochemical pathways related to neuroprotection and cancer therapy.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Related compounds have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been reported to exhibit cytotoxic effects against several cancer cell lines .
- Neuroprotective Effects : The interaction with TSPO suggests potential applications in neurodegenerative diseases. Compounds targeting TSPO have been studied for their ability to modulate neuroinflammation and promote neuronal survival.
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Anticancer Studies : A study demonstrated that a similar compound exhibited significant cytotoxicity against renal proximal tubule epithelial cells (RPTEC), achieving over 65% inhibition at specific concentrations after 72 hours of exposure .
- Neuroprotective Potential : In vitro assays have shown that compounds interacting with TSPO can reduce oxidative stress and apoptosis in neuronal cells, suggesting a protective role against neurodegeneration .
- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties against various pathogens, indicating potential applications in treating infections .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives with Aryl Substituents
Compounds sharing the pyrazolo[1,5-a]pyrimidine core but differing in substituents include:
- 4-[4-[6-Ethyl-5-[2-[6-(methylamino)pyridin-3-yl]ethynyl]pyrimidin-4-yl]-2,6-difluorobenzoyl]piperazine-1-carbaldehyde (BindingDataBase ID: 240682): This analogue replaces the methyl ether with a difluorobenzoyl-piperazine moiety. It exhibits dual inhibition of AKT and mTOR but has lower selectivity due to the extended hydrophobic chain .
- (4S)-3-[3-[3-Chloro-4-(1H-1,2,4-triazol-5-yl)phenyl]pyrazolo[1,5-a]pyrimidin-5-yl]-4-propan-2-yl-1,3-oxazolidin-2-one (BindingDataBase ID: 270299): The triazole-phenyl group enhances hydrogen bonding with kinase residues, while the oxazolidinone ring improves solubility. However, the chloro substituent increases toxicity risks compared to the fluorine in the target compound .
Key Differences :
Fluorinated Pyrazolo[1,5-a]pyrimidines
Fluorine substitution is a critical design element. For example:
- 1-[2-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole (Compound 7 in ): The 2-fluorophenyl group here improves binding to PI3Kδ (IC₅₀ = 12 nM) compared to non-fluorinated analogues (IC₅₀ > 100 nM). However, the benzimidazole moiety introduces steric hindrance, reducing cell permeability .
Comparison :
Triazolo[1,5-a]pyrimidine Analogues
Replacing the pyrazolo core with triazolo (e.g., 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives) shifts biological activity toward herbicidal and fungicidal effects . For instance:
Structural Modifications Impacting Bioactivity
- Methoxy vs. Trifluoromethyl : In , 5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) exhibits moderate kinase inhibition, while 2-phenyl-5-(2,3,4,5-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK63) shows enhanced activity due to fluorine’s electron-withdrawing effects. The target compound’s methyl ether balances lipophilicity and hydrogen-bonding capacity .
Research Findings and Trends
- Fluorine’s Role : Fluorine at the ortho position (as in the target compound) improves target binding and reduces metabolic oxidation compared to para-fluorine analogues .
- Methyl Ether Advantage: The methyl ether group enhances solubility and reduces toxicity relative to chlorophenyl or trifluoromethyl groups in pesticides (e.g., flufenoxuron) .
- Core Scaffold Flexibility : Pyrazolo[1,5-a]pyrimidines outperform triazolo analogues in therapeutic applications due to better kinase selectivity .
Q & A
Q. What are the critical safety protocols for handling 4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particulates are generated during weighing or synthesis .
- Ventilation : Conduct reactions involving volatile intermediates in fume hoods or gloveboxes to mitigate inhalation risks .
- Waste Disposal : Segregate organic waste containing fluorinated or pyrimidine derivatives and use licensed hazardous waste disposal services to avoid environmental contamination .
Q. What synthetic routes are reported for synthesizing this compound, and which intermediates require stringent reaction conditions?
- Methodological Answer :
- Key Steps :
Pyrazolo-pyrimidine Core Formation : React 2,6-dimethylpyrazolo[1,5-a]pyrimidine with a fluorinated aryl halide via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Methyl Ether Installation : Use methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃ in DMF). Ensure anhydrous conditions to avoid hydrolysis .
Q. How can spectroscopic methods (NMR, MS, HPLC) be applied to characterize this compound and confirm purity?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm). Use DMSO-d₆ as solvent for solubility .
- ¹³C NMR : Confirm quaternary carbons in the pyrimidine ring (δ 150–160 ppm) and methyl ether (δ 55–60 ppm) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH conditions relevant to pharmacological testing?
- Methodological Answer :
- Buffered Solutions : Prepare pH 1.2 (HCl), 4.5 (acetate), 7.4 (phosphate), and 9.0 (borate). Incubate compound (1 mg/mL) at 37°C for 24–72 hours .
- Analytical Monitoring : Use HPLC-DAD to track degradation products. Calculate half-life (t₁/₂) via first-order kinetics.
- Split-Plot Design : Apply randomized block designs with pH as subplots and timepoints as sub-subplots to statistically validate stability trends .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time) to minimize inter-lab variability .
- Dose-Response Validation : Use 8-point dilution series (1 nM–100 µM) with triplicate measurements. Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers or confounding factors (e.g., solvent DMSO concentration) .
Q. What methodological approaches are recommended to assess the environmental fate of this compound, particularly its biodegradation and ecotoxicology profiles?
- Methodological Answer :
- OECD Guidelines :
- Ready Biodegradability Test (301F) : Incubate compound (10 mg/L) in activated sludge for 28 days; monitor DOC removal via TOC analyzer .
- Daphnia magna Acute Toxicity : Expose organisms (n=20) to 0.1–10 mg/L for 48 hours; calculate LC₅₀ using probit analysis .
Q. How can regioselectivity challenges during pyrazolo-pyrimidine functionalization be optimized using computational or experimental methods?
- Methodological Answer :
- DFT Calculations : Simulate reaction pathways (Gaussian 16) to identify transition states favoring C5- over C3-substitution. Optimize ligands (e.g., XPhos) to reduce activation energy .
- Directed Metallation : Introduce directing groups (e.g., pyridinyl) to steer electrophilic substitution to the desired position. Confirm regiochemistry via NOESY (proximity of methyl and fluorine groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
